molecular formula C23H27NO5 B144446 (S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxybutanoate CAS No. 133565-45-4

(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxybutanoate

Cat. No. B144446
M. Wt: 397.5 g/mol
InChI Key: BSWAVDINBJTJNU-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxybutanoate" is a derivative of tert-butyl amino acids, which are important intermediates in the synthesis of peptides and pharmaceuticals. The tert-butyl group serves as a protecting group for the amino functionality during chemical synthesis, allowing for selective reactions to occur at other sites of the molecule.

Synthesis Analysis

The synthesis of tert-butyl amino acid derivatives typically involves the protection of the amino group with a tert-butyl carbamate group, followed by further functionalization of the molecule. For example, the synthesis of "(S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid" involves the use of diazo compounds and metal-catalyzed reactions with silver trifluoroacetate to introduce the phenyl group . Similarly, the synthesis of tert-butyl amino acid derivatives can involve the use of starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, as seen in the synthesis of thienopyridine derivatives .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular and crystal structure of tert-butyl amino acid derivatives. For instance, the molecular structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was elucidated using X-ray studies, revealing the orientation of the isobutyl side chain and the presence of strong O-H...O=C hydrogen bonds in the crystal structure . Similarly, the structure of Schiff base compounds derived from tert-butyl amino acids can be characterized by X-ray crystallographic analysis, as demonstrated for compound 2a .

Chemical Reactions Analysis

Tert-butyl amino acid derivatives can undergo various chemical reactions, including acylation, rearrangements, and coupling with aldehydes to form Schiff bases. The presence of the tert-butyl protecting group allows for selective reactivity, and the introduction of additional functional groups can be achieved through metal-catalyzed reactions or other synthetic strategies .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl amino acid derivatives are influenced by the presence of the tert-butyl group and the specific functional groups attached to the amino acid backbone. These compounds often exhibit intramolecular hydrogen bonding, which can affect their thermal stability and solubility. Spectroscopic methods such as FTIR, 1H, and 13C NMR are used to characterize these compounds and provide insights into their structural features .

Scientific Research Applications

Synthesis and Application in Drug Discovery

(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxybutanoate has been utilized in the synthesis of differentially protected azatryptophan derivatives, contributing to peptide-based drug discovery. The synthesis involves a Negishi coupling, demonstrating the versatility of this compound in forming complex molecular structures (Nimje et al., 2020).

Role in Biocompatible Polymer Production

Another application involves the production of biocompatible polymers. (S)-3,4-Dihydroxybutyric acid, a derivative of this compound, is used in synthesizing statin-class drugs and forms the basis for creating polymers via copolymerization with carbon dioxide. This process illustrates the compound's role in environmentally benign polymer science (Tsai et al., 2016).

Synthesis of Amino Acids

The compound also finds application in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids, demonstrating its utility in creating enantiomerically pure amino acids. This synthesis is pivotal in the development of various peptides and proteins (Ellmerer-Müller et al., 1998).

Development of Advanced Dendrimers

In the realm of dendrimer synthesis, this compound is utilized to develop new types of C-branched monomers. These monomers are critical for constructing multifunctional dendrimers, showcasing the compound's role in advanced material science (Newkome et al., 2003).

properties

IUPAC Name

tert-butyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-21(26)12-15(13-25)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,25H,12-14H2,1-3H3,(H,24,27)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWAVDINBJTJNU-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454477
Record name Fmoc-Aspartimol(OtBu)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxybutanoate

CAS RN

133565-45-4
Record name Fmoc-Aspartimol(OtBu)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Agrawal - 2012 - dr.iiserpune.ac.in
In contrast to the beta- and alpha/beta-peptides, the progress in the gamma, alpha/gamma and beta/gamma-hybrid peptides is lagging behind. This is probably due to the difficulty in …
Number of citations: 0 dr.iiserpune.ac.in

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